molecular formula C25H30N4O6S2 B11060701 4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one

4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one

Cat. No.: B11060701
M. Wt: 546.7 g/mol
InChI Key: IYHIBZZZQYNQNT-UHFFFAOYSA-N
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Description

4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonyl, diazepane, and pyrrolidinone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the sulfonyl and diazepane groups through a series of reactions including nucleophilic substitution, sulfonation, and cyclization. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s reactivity and stability make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE
  • **4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE

Uniqueness

The uniqueness of 4-{4-[(4-{[4-(5-OXOTETRAHYDRO-1H-PYRROL-3-YL)PHENYL]SULFONYL}-1,4-DIAZEPAN-1-YL)SULFONYL]PHENYL}-2-PYRROLIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in its interactions with molecular targets.

Properties

Molecular Formula

C25H30N4O6S2

Molecular Weight

546.7 g/mol

IUPAC Name

4-[4-[[4-[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H30N4O6S2/c30-24-14-20(16-26-24)18-2-6-22(7-3-18)36(32,33)28-10-1-11-29(13-12-28)37(34,35)23-8-4-19(5-9-23)21-15-25(31)27-17-21/h2-9,20-21H,1,10-17H2,(H,26,30)(H,27,31)

InChI Key

IYHIBZZZQYNQNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3)S(=O)(=O)C4=CC=C(C=C4)C5CC(=O)NC5

Origin of Product

United States

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